

Application Notes and Protocols for Myriocin

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Compound of Interest		
Compound Name:	Myriocin	
Cat. No.:	B1677593	Get Quote

Introduction

Myriocin, also known as ISP-1 or Thermozymocidin, is a potent immunosuppressant and a highly specific inhibitor of Serine Palmitoyltransferase (SPT).[1][2] SPT is the rate-limiting enzyme that catalyzes the first step in the de novo sphingolipid biosynthesis pathway.[3][4] By inhibiting SPT with high affinity (Ki = 0.28 nM), **Myriocin** effectively blocks the production of key signaling lipids such as ceramide, sphingomyelin, and sphingosine-1-phosphate.[5][6][7] This targeted inhibition makes **Myriocin** an invaluable tool for researchers studying the roles of sphingolipids in various biological processes, including cell proliferation, apoptosis, cell cycle regulation, immunology, and metabolic signaling.[2][5][8]

These application notes provide detailed protocols for the dissolution, storage, and experimental use of **Myriocin** for in vitro and in vivo research.

Myriocin: Properties and Storage

Proper handling and storage of **Myriocin** are critical to maintain its stability and biological activity. The compound is typically supplied as a stable, off-white crystalline solid.[1][9]

Storage Conditions

To ensure long-term stability, **Myriocin** powder and stock solutions should be stored under the following conditions. It is highly recommended to prepare fresh solutions for experiments; however, if storage is necessary, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[10]



Form	Storage Temperature	Duration	Notes
Powder	-20°C	≥ 2-4 years	Store in a desiccated environment.[5][6][11]
In DMSO	-20°C	1-3 months	
-80°C	Up to 6 months	Recommended for longer-term storage. [10]	_
In Methanol	-20°C	Up to 3 months	Aliquot to prevent degradation.[1]
Aqueous Solution	4°C	≤1 day	Not recommended for storage.[11]

Solubility Data

Myriocin exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. The choice of solvent will depend on the specific experimental application. For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid cytotoxicity.[5]

Solvent	Concentration	Preparation Notes
DMSO	1 - 25 mg/mL	Sonication and warming (up to 60°C) can aid dissolution.[1][9] [10][12]
Methanol	~2 mg/mL	Heating at 55°C for several minutes may be required.[5] [11][13]
Ethanol	~2 mg/mL	Heating in a 37°C water bath can assist dissolution.[14]
Dilute Base (50 mM NaOH)	~5 mg/mL	Use with caution depending on the experimental system.[9]



Experimental Protocols Protocol for Preparing a Myriocin Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

Materials:

- Myriocin powder (MW: 401.54 g/mol)
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom microcentrifuge tubes or vials
- Vortex mixer
- Water bath or sonicator (optional)

Procedure:

- Pre-warm Myriocin: Allow the vial of Myriocin powder to equilibrate to room temperature before opening to prevent moisture condensation.
- Weigh Myriocin: Accurately weigh a desired amount of Myriocin powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.02 mg of Myriocin.
- Add Solvent: Add the calculated volume of DMSO to the vial containing the Myriocin powder. For 4.02 mg of Myriocin, add 1 mL of DMSO.
- Dissolve: Tightly cap the vial and vortex thoroughly. If the powder does not dissolve completely, gentle warming in a 37-60°C water bath or brief sonication can be applied.[10]
 [12] Visually inspect the solution to ensure it is clear and free of particulates.
- Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 μm syringe filter compatible with DMSO.



 Aliquot and Store: Dispense the stock solution into sterile, single-use aliquots. Store the aliquots at -20°C for short-term use (1-3 months) or at -80°C for long-term storage (up to 6 months).[1][10]

Protocol for Treating Cells in Culture (In Vitro Application)

This protocol provides a general guideline for treating adherent cells with **Myriocin**. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental goal.

Materials:

- 10 mM Myriocin stock solution in DMSO
- Cultured cells in multi-well plates
- · Complete cell culture medium
- Vehicle control (DMSO)

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the
 exponential growth phase and do not exceed confluence by the end of the experiment. Allow
 cells to adhere and recover overnight.
- Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM
 Myriocin stock solution. Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
 - Example: To treat cells with 10 μM **Myriocin**, first create an intermediate dilution (e.g., 1 mM) by adding 10 μL of the 10 mM stock to 90 μL of medium. Then, add a small volume of this intermediate solution to the culture well (e.g., for a final volume of 1 mL in the well, add 10 μL of the 1 mM solution). This 1:1000 final dilution ensures the DMSO concentration is low (0.1%).



- Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO alone, ensuring the final concentration of DMSO in the control wells is identical to that in the Myriocin-treated wells.[5]
- Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of Myriocin or the vehicle control.
- Incubation: Return the plate to the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]
- Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays (MTT, CellTiter-Glo), cell cycle analysis (flow cytometry), protein expression analysis (Western blot), or lipidomics (LC-MS/MS).[2][5]

Recommended Working Concentrations

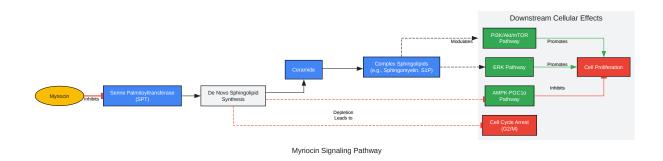
The effective concentration of **Myriocin** varies significantly depending on the cell type and biological question.

Application / Cell Type	Effective Concentration Range	Reference(s)
General In Vitro Range	0.1 - 50 μΜ	[5]
Lung Cancer Cells (A549, NCI- H460)	26 - 30 μM (IC50)	[5]
Melanoma Cells (B16F10)	1 - 10 μΜ	[2]
Murine T-cells (CTLL-2)	15 nM (IC50)	[6][7]
AML Cells (MOLM-13, MV4- 11)	40 - 120 nM	[15]
Hepatocytes (HepG2, Primary Mouse)	200 μΜ	[16]
In Vivo (Mice, i.p.)	0.1 - 1.0 mg/kg	[5][10]
In Vivo (Ewes, i.v.)	0.1 - 1.0 mg/kg	[14]



Visualized Mechanisms and Workflows Myriocin Signaling Pathway

Myriocin's primary mechanism of action is the direct inhibition of Serine Palmitoyltransferase (SPT), which blocks the entire de novo sphingolipid synthesis pathway. This leads to the depletion of downstream bioactive lipids and affects multiple cellular signaling cascades.



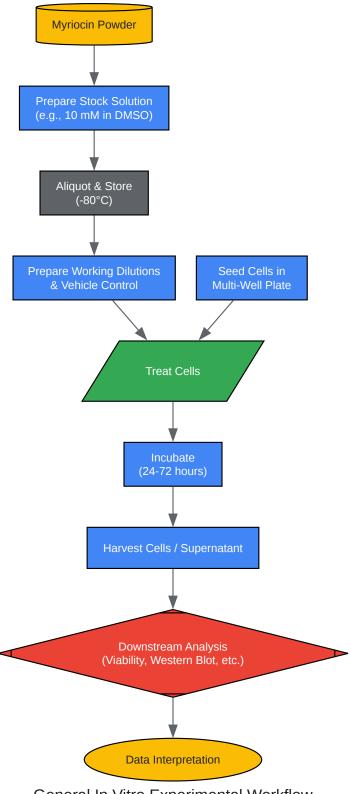
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Caption: **Myriocin** inhibits SPT, blocking sphingolipid synthesis and impacting key signaling pathways.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting an in vitro experiment using **Myriocin**, from initial compound preparation to final data analysis.





General In Vitro Experimental Workflow

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Caption: Workflow for using Myriocin, from stock preparation to data analysis.



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